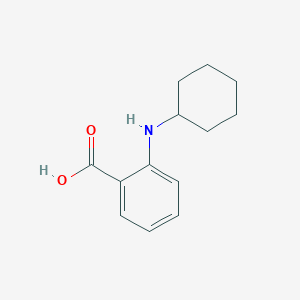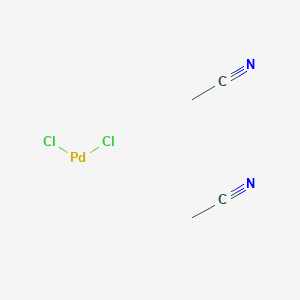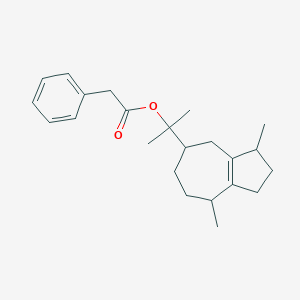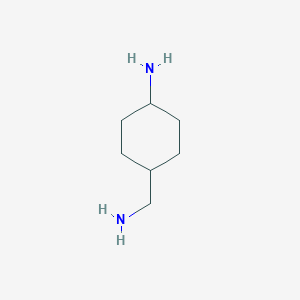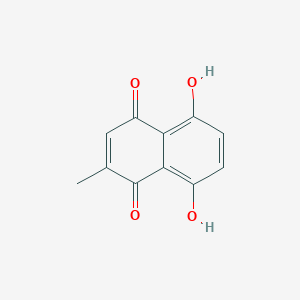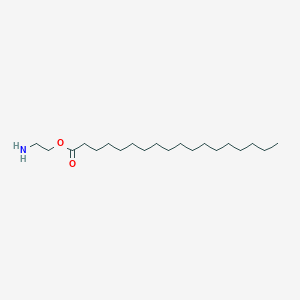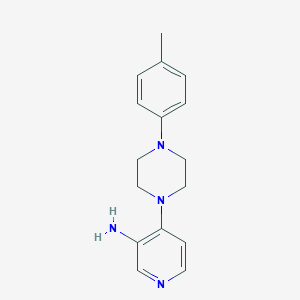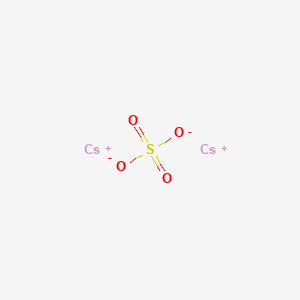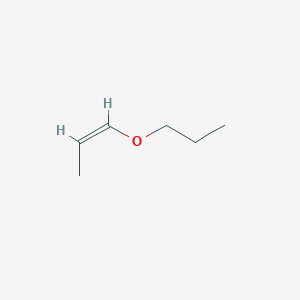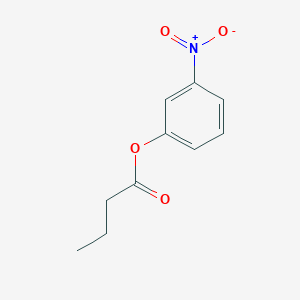
(3-Nitrophenyl) butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Nitrophenyl) butanoate is a chemical compound that is used in scientific research for various purposes. It is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism Of Action
(3-Nitrophenyl) butanoate is hydrolyzed by esterases to produce (3-nitrophenol) and butanoic acid. The hydrolysis reaction is used to study the kinetics of esterase-catalyzed reactions. The (3-nitrophenol) produced in the reaction can be monitored spectrophotometrically to determine the rate of the reaction.
Biochemical And Physiological Effects
(3-Nitrophenyl) butanoate has no known biochemical or physiological effects in living organisms. It is used solely for scientific research purposes.
Advantages And Limitations For Lab Experiments
One advantage of using (3-Nitrophenyl) butanoate in lab experiments is that it is a model compound for studying enzyme-substrate interactions. It is also relatively easy to synthesize and purify. However, one limitation is that it has no known physiological or biochemical effects in living organisms, which limits its applications in certain areas of research.
Future Directions
For (3-Nitrophenyl) butanoate research include studying its applications in the development of new enzyme inhibitors and studying its interactions with different types of esterases. Additionally, further research can be conducted to determine its potential applications in drug discovery and development.
Conclusion:
In conclusion, (3-Nitrophenyl) butanoate is a chemical compound that is widely used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of (3-Nitrophenyl) butanoate in various areas of research.
Synthesis Methods
(3-Nitrophenyl) butanoate is synthesized using a reaction between 3-nitrophenol and butanoic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
(3-Nitrophenyl) butanoate is used in scientific research for various purposes such as enzyme assays, substrate for esterases, and as a model compound for studying enzyme-substrate interactions. It is also used for studying the kinetics of esterase-catalyzed hydrolysis reactions.
properties
CAS RN |
14617-97-1 |
|---|---|
Product Name |
(3-Nitrophenyl) butanoate |
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.2 g/mol |
IUPAC Name |
(3-nitrophenyl) butanoate |
InChI |
InChI=1S/C10H11NO4/c1-2-4-10(12)15-9-6-3-5-8(7-9)11(13)14/h3,5-7H,2,4H2,1H3 |
InChI Key |
RANXQNXWSFGIES-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



